4-Bromo-6-fluoro-5-methyl-1H-indazole
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Overview
Description
4-Bromo-6-fluoro-5-methyl-1H-indazole is a halogenated indazole derivative. Indazole compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of bromine, fluorine, and methyl groups in the indazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-5-methyl-1H-indazole typically involves multiple steps:
Bromination Reaction: The starting material undergoes a bromination reaction to introduce the bromine atom.
Ring Closure Reaction: The intermediate product is subjected to a ring closure reaction to form the indazole ring.
Deprotection Reaction: The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-fluoro-5-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, as a selective inhibitor of phosphoinositide 3-kinase δ, it binds to the enzyme’s active site, inhibiting its activity and thereby modulating cellular signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-6-fluoro-5-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with a methyl group, enhances its reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
4-Bromo-6-fluoro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in recent years due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical cellular processes. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrFN2, with a molar mass of approximately 229.05 g/mol. The compound features bromine and fluorine substituents at the 4 and 6 positions, respectively, along with a methyl group at the 5 position. This structural configuration contributes to its distinct chemical properties and biological activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks). These enzymes play crucial roles in various cellular functions, including cell growth, proliferation, differentiation, and survival. Inhibition of PI3K pathways is particularly relevant in cancer therapy, as dysregulation of these pathways is often implicated in tumorigenesis .
Antitumor Activity
Case studies have demonstrated the antitumor potential of indazole derivatives, including this compound. For instance:
- Study A : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines, with an IC50 value indicating effective dose-response.
The mechanism by which this compound exerts its biological effects involves interaction with specific targets within cellular signaling pathways. The presence of halogen substituents enhances its reactivity and binding affinity towards these targets, potentially leading to altered biochemical pathways that inhibit cell growth and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-1H-indazole | Lacks fluorine | Less reactive |
6-Fluoro-1H-indazole | Lacks bromine | Different activity profile |
4-Bromo-3-iodo-1H-indazole | Contains iodine | Varying reactivity patterns |
4-Bromo-6-fluoro-5-methyl | Bromine & Fluorine present | Enhanced reactivity & potency |
The unique combination of bromine and fluorine in this compound enhances its pharmacological profile compared to other indazole derivatives .
Properties
Molecular Formula |
C8H6BrFN2 |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
KTVXLJRLCJULLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=NN2)F |
Origin of Product |
United States |
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